
4-(2-Bromoethoxy)benzenemethanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethoxy)benzenemethanol-d4 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used as an intermediate in the synthesis of other complex molecules, such as Bazedoxifene-d4, a labeled nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)benzenemethanol-d4 typically involves the bromination of 4-(2-Hydroxyethoxy)benzenemethanol-d4. The reaction conditions often include the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions
4-(2-Bromoethoxy)benzenemethanol-d4 can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the benzylic alcohol to a methylene group.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products
Substitution: 4-(2-Azidoethoxy)benzenemethanol-d4
Oxidation: 4-(2-Bromoethoxy)benzaldehyde-d4
Reduction: 4-(2-Ethoxy)benzenemethanol-d4
科学的研究の応用
4-(2-Bromoethoxy)benzenemethanol-d4 is primarily used in scientific research as an intermediate in the synthesis of labeled compounds. These labeled compounds are crucial in various fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of selective estrogen receptor modulators (SERMs) like Bazedoxifene-d4.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Bromoethoxy)benzenemethanol-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of Bazedoxifene-d4, it acts as a selective estrogen receptor modulator by binding to estrogen receptors and modulating their activity. This modulation can lead to the inhibition of bone resorption, making it useful in the treatment of osteoporosis.
類似化合物との比較
4-(2-Bromoethoxy)benzenemethanol-d4 can be compared to other similar compounds such as:
4-(2-Chloroethoxy)benzenemethanol-d4: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodoethoxy)benzenemethanol-d4: Similar structure but with an iodine atom instead of bromine.
4-(2-Fluoroethoxy)benzenemethanol-d4: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the deuterium labeling makes it valuable in research applications where tracking the compound’s metabolic fate is essential.
特性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
235.11 g/mol |
IUPAC名 |
[4-(2-bromo-1,1,2,2-tetradeuterioethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2/i5D2,6D2 |
InChIキー |
GAAPTDXMUPBCQD-NZLXMSDQSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)CO |
正規SMILES |
C1=CC(=CC=C1CO)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


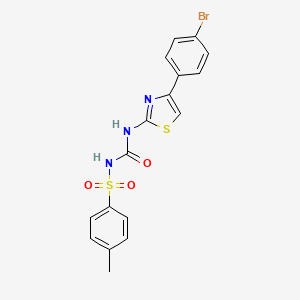
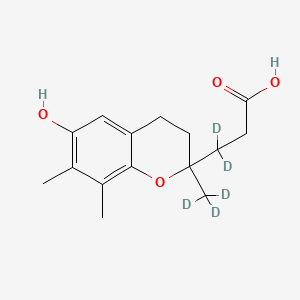
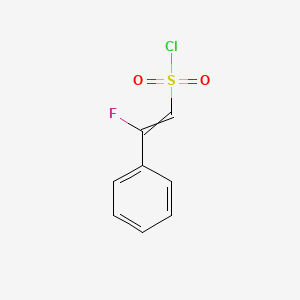

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)

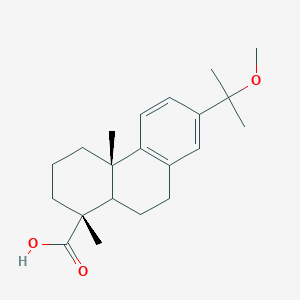
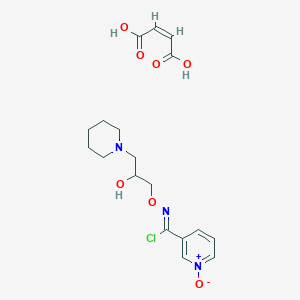
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
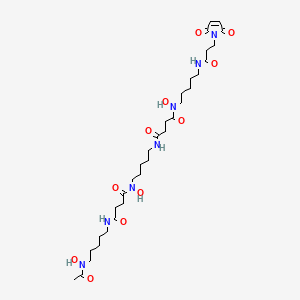
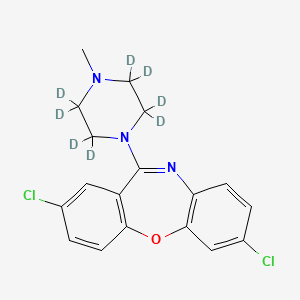

![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)
